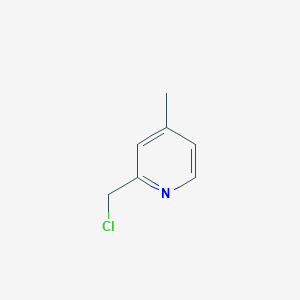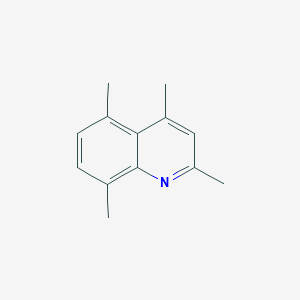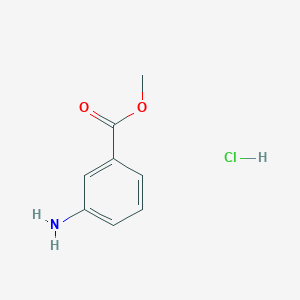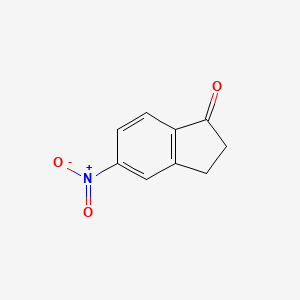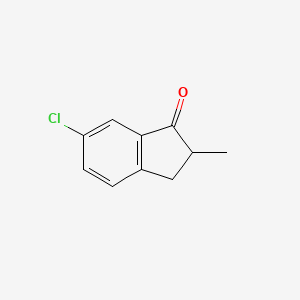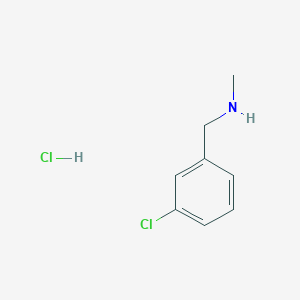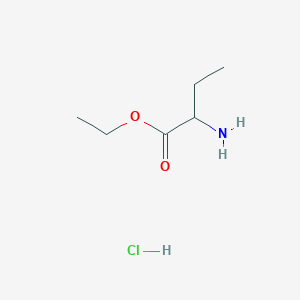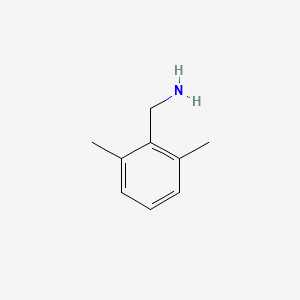
2,6-Diméthylbenzylamine
Vue d'ensemble
Description
2,6-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group attached to a dimethylamino functional group. This compound is a colorless liquid and is primarily used as a catalyst in the formation of polyurethane foams and epoxy resins .
Applications De Recherche Scientifique
2,6-Dimethylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethane foams and epoxy resins.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants.
Safety and Hazards
2,6-Dimethylbenzylamine is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
2,6-Dimethylbenzylamine is an organic compound with the formula C6H5CH2N(CH3)2 . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . It is primarily used as a catalyst for the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the components involved in these reactions.
Mode of Action
The mode of action of 2,6-Dimethylbenzylamine involves its interaction with its targets to facilitate the formation of polyurethane foams and epoxy resins . As a tertiary amine, it acts as a catalyst to enhance the curing process of epoxy resins and also catalyzes the reaction in the formation of polyurethane foams .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethylbenzylamine are primarily those involved in the formation of polyurethane foams and epoxy resins . The compound interacts with the components of these materials, facilitating their reaction and formation. The downstream effects include the successful formation of these materials, which have various applications in industries such as construction, automotive, and more .
Pharmacokinetics
It is known to be a high gi absorption and bbb permeant compound . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of 2,6-Dimethylbenzylamine.
Result of Action
The result of the action of 2,6-Dimethylbenzylamine is the successful formation of polyurethane foams and epoxy resins . These materials have various applications, including insulation, coatings, adhesives, sealants, and more .
Action Environment
The action of 2,6-Dimethylbenzylamine can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, it is a flammable liquid and its handling and use must be done with caution to prevent fire hazards .
Analyse Biochimique
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.
Cellular Effects
Given its use in proteomics research , it may influence cellular processes related to protein expression and analysis.
Molecular Mechanism
As a biochemical used in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing protein expression and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzylamine can be synthesized through various methods. One common method is the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, 2,6-Dimethylbenzylamine is often produced using transition metal-catalyzed reactions. For example, benzylamine can be reacted with carbon monoxide and methanol in the presence of a metal catalyst to yield 2,6-Dimethylbenzylamine . This method is efficient but requires high temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like hexyl bromide are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylbenzylamine
- N-Methylbenzylamine
- Benzylamine
Comparison: 2,6-Dimethylbenzylamine is unique due to the presence of two methyl groups on the benzyl ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. For instance, N,N-Dimethylbenzylamine lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBHFFKSQCNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504685 | |
| Record name | 1-(2,6-Dimethylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-82-2 | |
| Record name | 1-(2,6-Dimethylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
